N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
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Overview
Description
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide: is a synthetic organic compound that has drawn considerable interest in scientific research for its potential biological and chemical applications. This molecule features a complex structure that integrates a variety of functional groups, lending it unique chemical reactivity and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide involves multi-step reactions that typically start from commercially available precursors. The process may include:
Formation of the Benzo[d][1,3]dioxol Ring: : This might be achieved through the cyclization of suitable starting materials under controlled conditions, ensuring the appropriate functional groups are in place for subsequent reactions.
Amino Group Introduction: : Introduction of the amino group can be accomplished through reductive amination or via nucleophilic substitution reactions.
Thioether Formation: : The thioether linkage can be formed through the reaction of a thiol compound with an appropriate alkylating agent.
Pyrimidine Ring Construction: : Building the pyrimidine ring involves condensation reactions of urea or similar compounds with formylated derivatives.
Industrial Production Methods: In industrial settings, the synthesis process is optimized for scale, yield, and purity. Advanced techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxol ring and the thioether moiety. Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: : Reduction of the amide or pyrimidine functionalities can be achieved using reducing agents like lithium aluminum hydride.
Substitution: : The presence of the amino group makes the molecule a candidate for electrophilic and nucleophilic substitution reactions. For example, diazotization followed by substitution can introduce various substituents. Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Nitrous acid for diazotization, followed by nucleophiles like halides or amines. Major Products Formed
From oxidation: Sulfoxides or sulfones.
From reduction: Amines or secondary alcohols.
From substitution: Derivatives with altered side chains or functional groups.
Scientific Research Applications
Chemistry: The unique structural elements of this compound make it a versatile intermediate in organic synthesis, enabling the creation of diverse chemical libraries for further study.
Biology: Its potential as a bioactive molecule has led to research in areas such as enzyme inhibition, receptor binding, and signaling pathways. The compound’s ability to interact with biological macromolecules renders it a valuable tool in the study of biochemical processes.
Medicine: The compound’s pharmacological potential is under investigation for its therapeutic effects. Its ability to modulate biological targets could lead to new treatments for various diseases.
Industry: In industrial applications, the compound can serve as a precursor for the synthesis of advanced materials or as a component in specialty chemicals.
Mechanism of Action
The precise mechanism by which N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide exerts its effects depends on its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, where it can act as an inhibitor, activator, or modulator. The compound’s various functional groups allow for multiple interaction points, facilitating complex binding modes and pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide.
Uniqueness: What sets this compound apart is the specific arrangement of its functional groups. This structural uniqueness can translate to distinct reactivity profiles, binding affinities, and biological activities.
Properties
CAS No. |
872596-84-4 |
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Molecular Formula |
C20H17N5O5S |
Molecular Weight |
439.45 |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide |
InChI |
InChI=1S/C20H17N5O5S/c21-17-16(23-18(27)11-4-2-1-3-5-11)19(28)25-20(24-17)31-9-15(26)22-12-6-7-13-14(8-12)30-10-29-13/h1-8H,9-10H2,(H,22,26)(H,23,27)(H3,21,24,25,28) |
InChI Key |
WZZRCKPUGXQVNI-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CC=C4)N |
solubility |
not available |
Origin of Product |
United States |
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